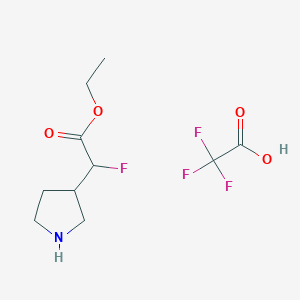

Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives is demonstrated in the first paper, where ethyl 2-chloroacetoacetate reacts with cyanoacetamide in the presence of triethylamine to yield various pyrrolidine carboxylates. These compounds are then dehydrated under acid-catalyzed conditions to form pyrrole derivatives . Although the target compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

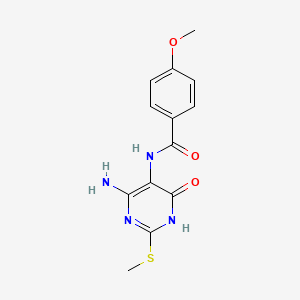

The third paper provides details on the crystal structure of a compound that includes a pyridinium moiety and fluorouracil derivatives. While this does not directly relate to the molecular structure of "Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid," it does offer insight into the types of interactions, such as hydrogen bonding, that could be expected in fluorinated compounds with nitrogen-containing rings .

Chemical Reactions Analysis

The second paper discusses the reactions of α-fluoro-β-keto-esters, which are structurally related to the compound of interest. It describes the Wittig reaction of ethyl 2,4-difluoroacetoacetate and the synthesis of pyrimidines from the sodio-enolate of ethyl formylfluoroacetate . These reactions highlight the reactivity of fluorinated esters and their potential in synthesizing more complex molecules.

Physical and Chemical Properties Analysis

Although the papers do not provide specific information on the physical and chemical properties of "this compound," they do discuss properties of related compounds. For example, the reactivity of α-fluoro-β-keto-esters with various reagents suggests that the compound of interest may also exhibit unique reactivity due to the presence of fluorine atoms . The crystal structure analysis in the third paper indicates that fluorinated compounds can form stable crystal networks through hydrogen bonding, which could imply similar stability for the compound .

科学的研究の応用

Synthesis and Chemical Reactions :

- Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate is involved in various chemical reactions, such as the reaction with secondary amines leading to different products based on the solvent used and the reaction conditions. These reactions are important in synthesizing complex organic compounds (Furin et al., 2000).

- The compound has been used in radical reactions with alkyl 2-bromo-2,2-difluoroacetates and vinyl ethers, demonstrating its utility in the synthesis of difluoroacetyl-substituted acetals (Kondratov et al., 2015).

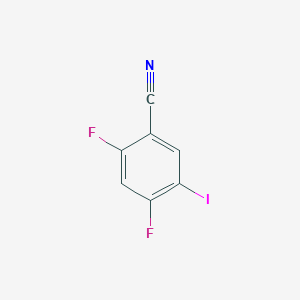

Antibacterial Agent Synthesis :

- A derivative of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, specifically 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, has been synthesized and found to have high broad-spectrum antibacterial activities (Stefancich et al., 1985).

Biomedical Research :

- Fluorinated derivatives of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate have been used in developing pH-sensitive probes for biomedical applications, such as measuring intracellular pH, indicating its utility in biochemistry and medical diagnostics (Rhee et al., 1995).

Organic Fluorine Compounds Study :

- Research on organic fluorine compounds, including derivatives of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, has contributed to understanding reactions like the Wittig reaction and synthesis of pyrimidines, expanding knowledge in organic chemistry (Bergmann et al., 1967).

Corrosion Inhibition Studies :

- Pyrrolidine derivatives, related to ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, have been synthesized and tested as corrosion inhibitors for steel, highlighting its potential application in material science (Bouklah et al., 2006).

Enzymatic Resolution in Chemistry :

- Ethyl pyridinium trifluoroacetate, a related compound, has been used for the enzymatic resolution of N-acetyl amino acid esters, showing the compound's utility in stereochemistry and enzymatic reactions (Zhao & Malhotra, 2002).

Organocatalytic Reactions :

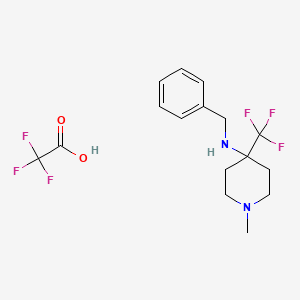

- The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, closely related to the compound , has been used as an organocatalyst in asymmetric intramolecular aldol reactions, demonstrating its significance in catalysis (Hayashi et al., 2007).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

- The compound “Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate” contains a pyrrolidine ring, which is a versatile scaffold used in medicinal chemistry . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows exploration of pharmacophore space due to its sp3 hybridization.

Target of Action

特性

IUPAC Name |

ethyl 2-fluoro-2-pyrrolidin-3-ylacetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.C2HF3O2/c1-2-12-8(11)7(9)6-3-4-10-5-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBQQBTLBOFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCNC1)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)